molecular formula C16H14O3 B1399507 (6-Benzyloxy-benzofuran-2-yl)-methanol CAS No. 568594-14-9

(6-Benzyloxy-benzofuran-2-yl)-methanol

Cat. No.: B1399507
CAS No.: 568594-14-9
M. Wt: 254.28 g/mol
InChI Key: LMOQVYBNUKGQQL-UHFFFAOYSA-N
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Description

(6-Benzyloxy-benzofuran-2-yl)-methanol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a benzyloxy group at the 6-position and a methanol group at the 2-position of the benzofuran ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyloxy-benzofuran-2-yl)-methanol typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as potassium carbonate.

    Introduction of Methanol Group: The methanol group can be introduced through a reduction reaction of the corresponding aldehyde or ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(6-Benzyloxy-benzofuran-2-yl)-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution: Benzyl chloride, potassium carbonate, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: Corresponding alcohol or alkane.

    Substitution: Compounds with different functional groups replacing the benzyloxy group.

Scientific Research Applications

(6-Benzyloxy-benzofuran-2-yl)-methanol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6-Benzyloxy-benzofuran-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and methanol groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxy-benzofuran-2-yl)-methanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (6-Benzyloxy-benzofuran-2-yl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (6-Benzyloxy-benzofuran-2-yl)-acetaldehyde: Similar structure but with an acetaldehyde group instead of a methanol group.

Uniqueness

(6-Benzyloxy-benzofuran-2-yl)-methanol is unique due to the specific combination of the benzyloxy and methanol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(6-phenylmethoxy-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-10-15-8-13-6-7-14(9-16(13)19-15)18-11-12-4-2-1-3-5-12/h1-9,17H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOQVYBNUKGQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (370 mL) solution of 6-benzyloxy-benzofuran-2-carboxylic acid ethyl ester (18.4 g, 62.1 mmol) described in Production Example 1-2-1 was added lithium aluminum hydride (7.07 g, 186 mmol) at 0° C., which was stirred at room temperature for 4 hours. To the reaction mixture were added water (7.07 mL), 5 N aqueous sodium hydroxide solution (7.07 mL) and water (21.2 mL) at 0° C. After filtering the mixture through Celite, the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (14.2 g, 90%) as a white solid.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
reactant
Reaction Step Three
Quantity
7.07 mL
Type
reactant
Reaction Step Four
Name
Quantity
21.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.07 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Benzyloxy-benzofuran-2-yl)-methanol
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Reactant of Route 6
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